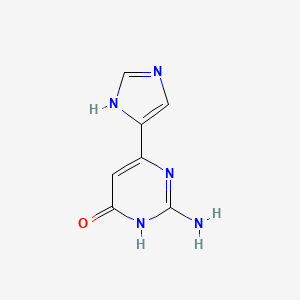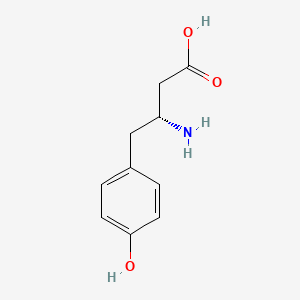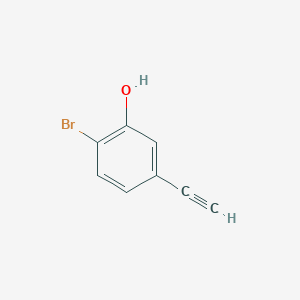
7-(Benzyloxy)-6-methoxyquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Benzyloxy)-6-methoxyquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The benzyloxy and methoxy substituents on the quinazoline ring enhance its chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-6-methoxyquinazoline typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-methoxyquinazoline. This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with methoxy-substituted benzaldehydes.
Benzyloxy Substitution: The 7-position of the quinazoline ring is then functionalized with a benzyloxy group. This can be done using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Benzyloxy)-6-methoxyquinazoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: 7-(Benzyloxy)-6-hydroxyquinazoline.
Reduction: 7-(Benzyloxy)-6-methoxydihydroquinazoline.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Applications De Recherche Scientifique
7-(Benzyloxy)-6-methoxyquinazoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 7-(benzyloxy)-6-methoxyquinazoline involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The benzyloxy and methoxy groups can enhance its binding affinity and specificity towards these targets, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methoxyquinazoline: Lacks the benzyloxy group, which may reduce its biological activity.
7-Hydroxy-6-methoxyquinazoline: Similar structure but with a hydroxyl group instead of a benzyloxy group.
7-(Benzyloxy)-quinazoline: Lacks the methoxy group, which may affect its chemical properties.
Uniqueness
7-(Benzyloxy)-6-methoxyquinazoline is unique due to the presence of both benzyloxy and methoxy groups, which can enhance its chemical stability and biological activity compared to similar compounds. These substituents can also influence its solubility, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C16H14N2O2 |
|---|---|
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
6-methoxy-7-phenylmethoxyquinazoline |
InChI |
InChI=1S/C16H14N2O2/c1-19-15-7-13-9-17-11-18-14(13)8-16(15)20-10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3 |
Clé InChI |
NOCACVPTRKRTRN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C=NC=N2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


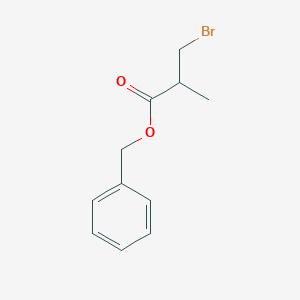

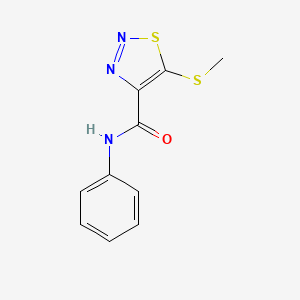
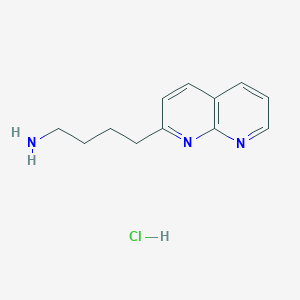
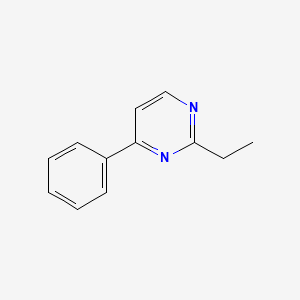
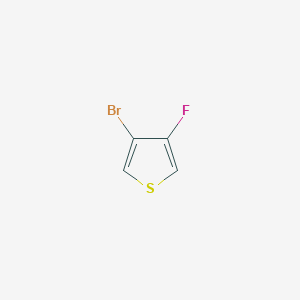

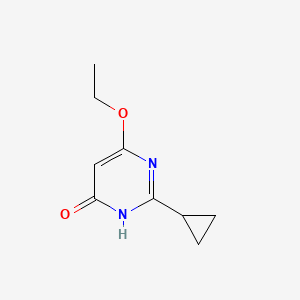
![4,7-Dibromo-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B13122290.png)
![(S)-3-([2,2'-Bipyridin]-6-yl)-2-aminopropanoicacidhydrochloride](/img/structure/B13122296.png)
![4,4,5,5-Tetramethyl-2-(4'-pentyl-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B13122299.png)
